

# Molecular weight and functionality of Neopentyl glycol diacrylate

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## Compound of Interest

Compound Name: *Neopentyl glycol diacrylate*

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## Neopentyl Glycol Diacrylate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Neopentyl glycol diacrylate** (NPGDA) is a difunctional monomer renowned for its utility in a myriad of applications, primarily within the realms of polymer chemistry, materials science, and advanced drug delivery systems. Its unique molecular architecture, characterized by a neopentyl glycol core flanked by two reactive acrylate moieties, imparts a favorable combination of low viscosity, high reactivity, and excellent thermal stability to the formulations in which it is incorporated. This technical guide provides an in-depth exploration of the molecular and functional characteristics of NPGDA, complete with detailed experimental protocols and visual workflows to support researchers and professionals in its application.

## Molecular and Physicochemical Properties

**Neopentyl glycol diacrylate** is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below, providing a quantitative overview for formulation and experimental design.

Property	Value	Reference
Chemical Formula	C <sub>11</sub> H <sub>16</sub> O <sub>4</sub>	[1][2]
Molecular Weight	212.24 g/mol	[3]
Functionality	2 (Difunctional)	[1]
CAS Number	2223-82-7	[3]
Appearance	Colorless to light yellow liquid	[2]
Density	1.031 g/mL at 25 °C	[1]
Boiling Point	96 °C at 0.8 mmHg	[1]
Melting Point	6 °C	[1]
Refractive Index	n <sub>20/D</sub> 1.453	[1]
Viscosity	4-12 cP at 25 °C	

## Functionality and Reactivity

The defining characteristic of NPGDA is its difunctionality, conferred by the two terminal acrylate groups.<sup>[1]</sup> These acrylate moieties are susceptible to free-radical polymerization, enabling NPGDA to act as a highly effective crosslinking agent.<sup>[4]</sup> Upon initiation by ultraviolet (UV) light or thermal energy, the double bonds of the acrylate groups readily participate in polymerization reactions, forming a three-dimensional polymer network.<sup>[4]</sup> This crosslinked structure is responsible for the enhanced mechanical properties, chemical resistance, and thermal stability of the final cured material.<sup>[5]</sup>

The reactivity of NPGDA also allows it to serve as a reactive diluent in various formulations. Its low viscosity effectively reduces the viscosity of resin systems, improving processability and handling without the need for volatile organic compounds (VOCs).<sup>[2]</sup>

## Experimental Protocols

### Synthesis of Neopentyl Glycol Diacrylate via Transesterification

This protocol is adapted from established methods for the synthesis of similar diacrylate esters.

[2][6]

Materials:

- Neopentyl glycol
- Methyl acrylate
- Acid catalyst (e.g., p-toluenesulfonic acid)
- Polymerization inhibitor (e.g., hydroquinone)
- Solvent for azeotropic distillation (e.g., toluene)

Equipment:

- Three-neck round-bottom flask
- Dean-Stark apparatus
- Condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation setup

Procedure:

- Reaction Setup: Assemble the reaction apparatus consisting of the three-neck flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser.
- Charging the Reactor: Charge the flask with neopentyl glycol, a molar excess of methyl acrylate, the acid catalyst, and the polymerization inhibitor. Add toluene to the flask.

- Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected.
- Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
- Purification:
  - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
  - Dry the organic layer over anhydrous magnesium sulfate and filter.
  - Remove the toluene and excess methyl acrylate using a rotary evaporator.
  - Purify the crude NPGDA by vacuum distillation to obtain the final product.

## Characterization of Neopentyl Glycol Diacrylate

Gas Chromatography-Mass Spectrometry (GC-MS):

- Objective: To determine the purity of the synthesized NPGDA and identify any impurities.
- Instrumentation: A standard GC-MS system.
- Sample Preparation: Prepare a dilute solution of the NPGDA sample in a suitable solvent (e.g., dichloromethane).
- GC Conditions:
  - Column: A non-polar capillary column (e.g., DB-5ms).
  - Injector Temperature: 250 °C.
  - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate.

- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.

#### Fourier-Transform Infrared (FTIR) Spectroscopy:

- Objective: To confirm the presence of characteristic functional groups in NPGDA.
- Instrumentation: An FTIR spectrometer.
- Sample Preparation: A small drop of the liquid NPGDA sample is placed between two KBr plates.
- Data Acquisition: Record the spectrum in the range of 4000-400  $\text{cm}^{-1}$ .
- Expected Peaks:
  - C=O stretching (ester):  $\sim 1720 \text{ cm}^{-1}$
  - C=C stretching (acrylate):  $\sim 1635 \text{ cm}^{-1}$
  - C-O stretching:  $\sim 1190 \text{ cm}^{-1}$  and  $\sim 1290 \text{ cm}^{-1}$

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To elucidate the chemical structure of NPGDA.
- Instrumentation: An NMR spectrometer (e.g., 400 MHz).
- Sample Preparation: Dissolve the NPGDA sample in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- $^1\text{H}$  NMR: Acquire the proton NMR spectrum.
- $^{13}\text{C}$  NMR: Acquire the carbon-13 NMR spectrum.

## Application in UV-Curable Coatings

### Formulation and Curing:

#### Materials:

- **Neopentyl glycol diacrylate** (NPGDA) as a reactive diluent.
- Urethane acrylate or epoxy acrylate oligomer.
- Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one).
- Substrate (e.g., steel or plastic panels).

#### Equipment:

- Magnetic stirrer.
- Film applicator (e.g., bar coater).
- UV curing system.

#### Procedure:

- Formulation: In a light-protected container, mix the oligomer and NPGDA until a homogeneous blend is achieved. Add the photoinitiator and stir in the dark until completely dissolved. A typical formulation might consist of 40-60% oligomer, 30-50% NPGDA, and 1-5% photoinitiator by weight.
- Application: Apply the formulation onto the substrate using a film applicator to ensure a uniform thickness.
- Curing: Expose the coated substrate to UV radiation using a UV curing system. The required UV dose will depend on the formulation and film thickness.

#### Performance Testing:

- Hardness: Evaluate the pencil hardness of the cured coating according to ASTM D3363.[\[7\]](#)

- Adhesion: Assess the adhesion of the coating to the substrate using the cross-hatch adhesion test as per ASTM D3359.[7]
- Solvent Resistance: Test the resistance of the coating to solvents (e.g., methyl ethyl ketone) by rubbing the surface with a solvent-soaked cloth and observing any degradation.
- Accelerated Weathering: Evaluate the durability of the coating under simulated environmental conditions using a Xenon-arc or fluorescent UV lamp apparatus according to ASTM G155 or ASTM G154, respectively.[8][9][10]

## Application in Hydrogel Formulation for Drug Delivery

Hydrogel Synthesis:

Materials:

- **Neopentyl glycol diacrylate** (NPGDA) as a crosslinker.
- A hydrophilic monomer (e.g., poly(ethylene glycol) methyl ether acrylate).
- Photoinitiator.
- Phosphate-buffered saline (PBS).
- Model drug.

Equipment:

- Vortex mixer.
- UV light source.

Procedure:

- Preparation of Pre-gel Solution: Dissolve the hydrophilic monomer, NPGDA, and the model drug in PBS. Add the photoinitiator and mix thoroughly.
- Photopolymerization: Transfer the pre-gel solution into a mold and expose it to UV light to initiate polymerization and crosslinking, forming the hydrogel. The exposure time will depend

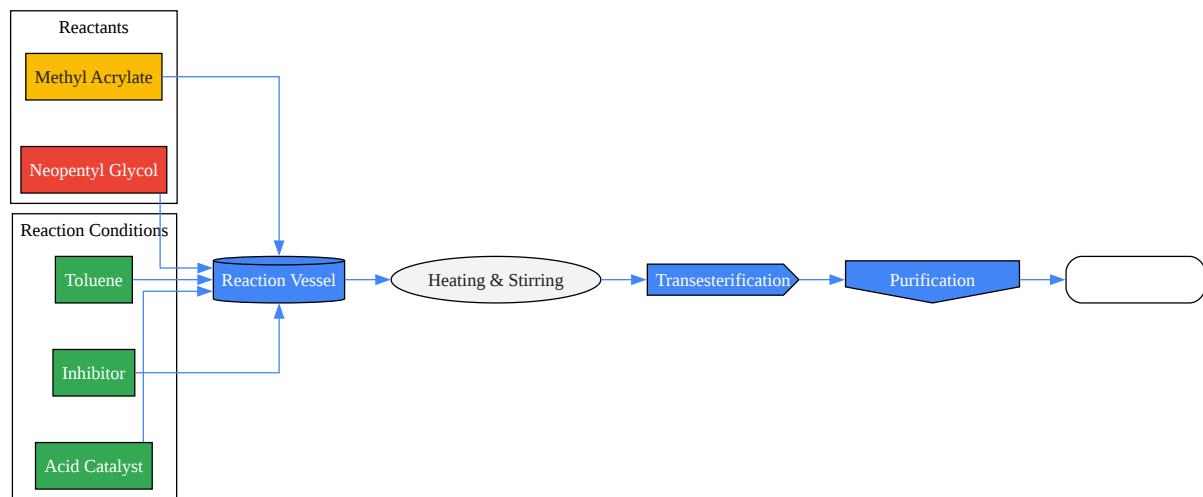
on the initiator concentration and light intensity.

- **Swelling and Drug Loading** (if not incorporated during polymerization): The prepared hydrogel can be swollen in a solution containing the drug to load the therapeutic agent.

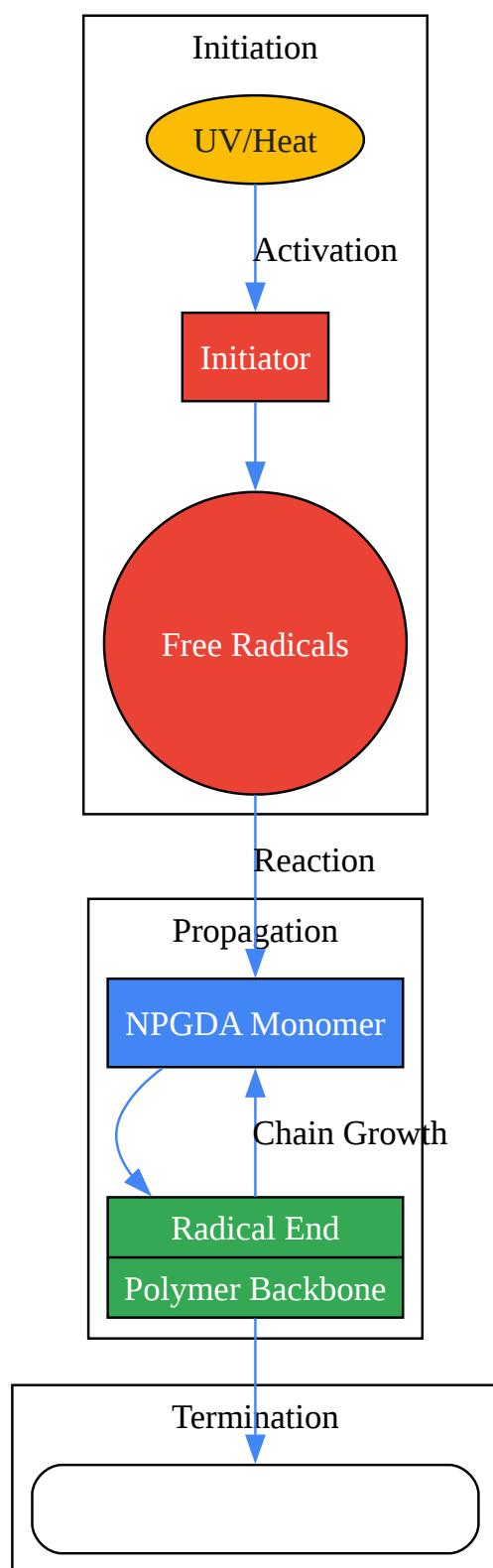
**Characterization:**

- **Swelling Ratio:** Immerse a dried hydrogel sample in PBS and measure its weight at regular intervals until equilibrium is reached. The swelling ratio is calculated as  $(W_s - W_d) / W_d$ , where  $W_s$  is the weight of the swollen hydrogel and  $W_d$  is the weight of the dry hydrogel.
- **Drug Release:** Place the drug-loaded hydrogel in a known volume of PBS and periodically sample the release medium. Analyze the drug concentration in the samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the release profile.

## Visualizations

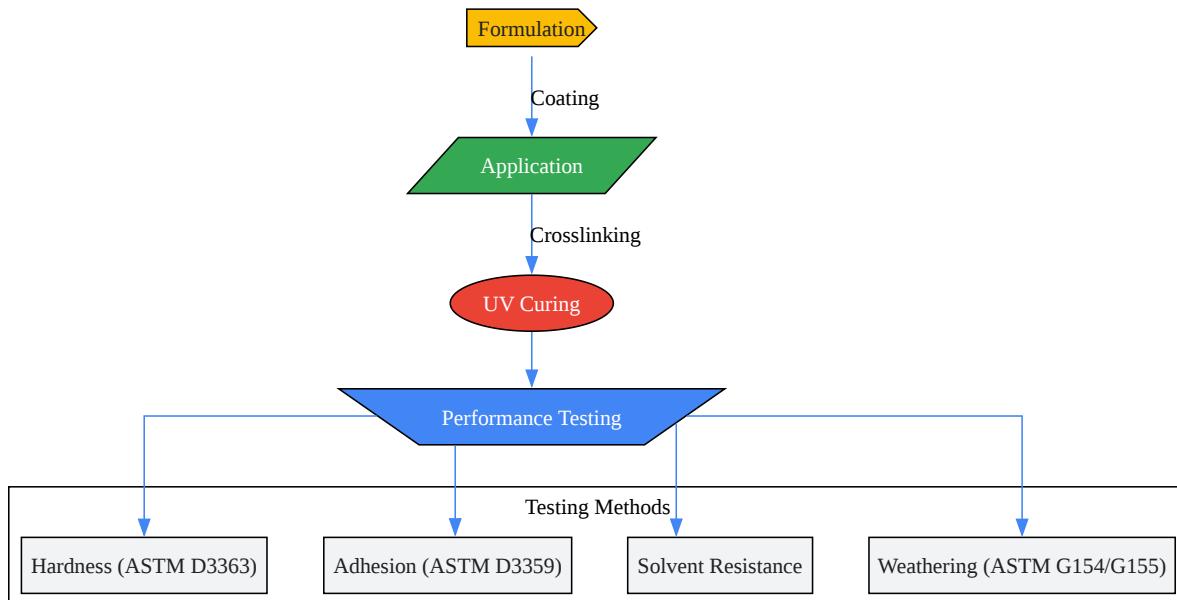
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Caption: Synthesis of **Neopentyl Glycol Diacrylate** via Transesterification.



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Caption: Free-Radical Polymerization of NPGDA.



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Caption: Experimental Workflow for UV-Curable Coatings.

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